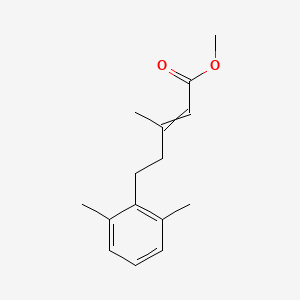
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a methyl ester group attached to a pent-2-enoate backbone with a 2,6-dimethylphenyl substituent. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 5-(2,6-dimethylphenyl)-3-methylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of solid acid catalysts can facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 5-(2,6-dimethylphenyl)-3-methylpent-2-enoic acid.
Reduction: Formation of 5-(2,6-dimethylphenyl)-3-methylpent-2-enol.
Substitution: Formation of substituted aromatic derivatives, such as 2,6-dimethyl-4-nitrophenyl or 2,6-dimethyl-4-bromophenyl derivatives.
Scientific Research Applications
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2,6-dimethylphenyl)-3-methylpentanoate
- Ethyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate
- Methyl 5-(2,6-dimethylphenyl)-3-ethylpent-2-enoate
Uniqueness
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate is unique due to its specific structural features, which combine both aromatic and aliphatic components
Properties
CAS No. |
832712-93-3 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-11(10-15(16)17-4)8-9-14-12(2)6-5-7-13(14)3/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
NUFYVHLXECOIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















